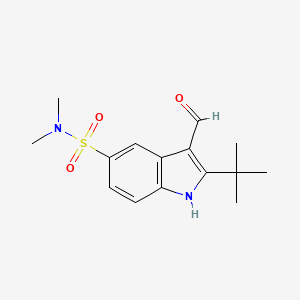

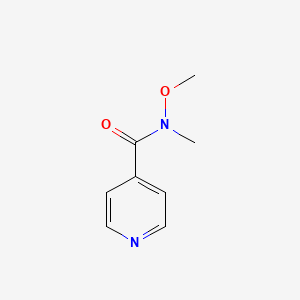

N-Methoxy-N-methylisonicotinamide

概要

説明

N-Methoxy-N-methylisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives are of significant interest in the field of medicinal chemistry due to their biological activities and their role in various biochemical processes. Although the provided papers do not directly discuss N-Methoxy-N-methylisonicotinamide, they do provide insights into the chemical behavior of similar compounds and their interactions with biological systems.

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps to introduce various functional groups. In the context of the provided papers, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives is described, which involves the preparation of compounds with affinities for 5-HT3 and dopamine D2 receptors . Although the specific synthesis of N-Methoxy-N-methylisonicotinamide is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial in determining their binding affinities to receptors. The paper discusses the potent affinities of certain derivatives for 5-HT3 and dopamine D2 receptors, which is influenced by the structure of the compounds . The stereochemistry, as well as the presence of substituents like bromo, methoxy, and methylamino groups, play a significant role in receptor binding.

Chemical Reactions Analysis

Nicotinamide derivatives undergo various chemical reactions, including methylation. The fluorometric assay of rat tissue N-methyltransferases with nicotinamide and its isomeric methylnicotinamides demonstrates the enzymatic activity involved in the methylation process . These reactions are important for understanding the metabolism and biological effects of nicotinamide derivatives, including N-Methoxy-N-methylisonicotinamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. The papers provided do not directly discuss the physical and chemical properties of N-Methoxy-N-methylisonicotinamide, but the methodologies used to study other nicotinamide derivatives could be applied to determine these properties .

Relevant Case Studies

The role of Nicotinamide N-methyltransferase (NNMT) in drug addiction provides a case study for the biological significance of nicotinamide derivatives . The study found that NNMT expression was upregulated in the dorsal striatum of cocaine-conditioned mice, affecting the SAM/SAH ratio and the activities of Rac1 and RhoA. This suggests that nicotinamide derivatives, through their interaction with NNMT, can influence biochemical pathways related to addiction .

科学的研究の応用

1. Medicinal Chemistry

- Application : N-Methoxy-N-methylisonicotinamide is used in the synthesis of tetrasubstituted alkylsulfanylimidazoles as potential p38α mitogen-activated protein kinase inhibitors .

- Method : The regioselective N-substitution of the imidazole ring was achieved by treatment of α-aminoketones with different aryl or alkyl isothiocyanates .

- Results : This strategy was applied to access 1-alkyl-2-methylsulfanyl-5-(4-fluorophenyl)-4-(pyridin-4-yl)imidazoles in six steps starting from 2-chloro-4-methylpyridine .

2. Traditional Chinese Medicine

- Application : Thesium chinense Turcz., a traditional Chinese medicine, and its preparations (e.g., Bairui Granules) have been used to treat inflammatory diseases, such as acute mastitis, lobar pneumonia, tonsillitis, coronavirus disease 2019 (COVID-19), and upper respiratory tract infection .

- Method : Anti-inflammatory activity-guided isolation of constituents has been performed using multiple column chromatography, and their structures were elucidated by NMR spectroscopy and ECD calculations .

- Results : Constituents of T. chinense including kaempferol-3-O-glucorhamnoside (KN, also named as Bairuisu I), astragalin (AG, Bairuisu II), and kaempferol (KF, Bairuisu III), as well as the crude ethanol extract (CE) and Bairui Granules (BG) could alleviate lung inflammation caused by LPS in mice by preventing neutrophils infiltration and the expression of the genes for pro-inflammatory cytokines NLRP3, caspase-1, IL-1β, and COX-2 .

3. Synthesis of Tetrasubstituted Alkylsulfanylimidazoles

- Application : N-Methoxy-N-methylisonicotinamide is used in the synthesis of tetrasubstituted alkylsulfanylimidazoles .

- Method : The regioselective N-substitution of the imidazole ring was achieved by treatment of α-aminoketones with different aryl or alkyl isothiocyanates .

- Results : This strategy was applied to access 1-alkyl-2-methylsulfanyl-5-(4-fluorophenyl)-4-(pyridin-4-yl)imidazoles in six steps starting from 2-chloro-4-methylpyridine .

4. Grignard Reaction

- Application : N-Methoxy-N-methylisonicotinamide is used in Grignard reactions .

- Method : Grignard reaction of 4-fluorobenzyl magnesium chloride with 2-chloro-N-methoxy-N-methylisonicotinamide .

- Results : The reaction afforded ethanone 25 in a non-satisfactory yield of 49%. A reason for the reduced yield is probably a well-described E2 elimination reaction starting with the extraction of a proton from the N-methoxy group .

Safety And Hazards

将来の方向性

N-Methoxy-N-methylisonicotinamide has been linked to a variety of diseases, suggesting a role for the enzyme as a therapeutic target beyond its previously ascribed metabolic function in detoxification . Future research should focus on applying N-Methoxy-N-methylisonicotinamide as a biomarker to identify individuals with metabolic disturbances at an early stage .

特性

IUPAC Name |

N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEFMSGNAOIBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396835 | |

| Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methylisonicotinamide | |

CAS RN |

100377-32-0 | |

| Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)